3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Description
3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate (CAS: 5205-95-8) is a zwitterionic compound characterized by a sulfonate anion and a quaternary ammonium cation. Its molecular formula is C₁₂H₂₄N₂O₄S, with a molecular weight of 292.40 g/mol . The compound features a methacryloylamino group linked to a propyl chain and a sulfonate group, enabling unique solubility and charge-balancing properties. It is primarily used in polymer synthesis, biomedical coatings, and as a surfactant due to its antifouling and biocompatible characteristics .
Properties
IUPAC Name |
3-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIETYYKGJGVJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117829-14-8 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117829-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-95-8 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-((2-methyl-1-oxo-2-propen-1-yl)amino)propyl)-3-sulfo-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl[3-[(2-methyl-1-oxoallyl)amino]propyl]-3-sulphopropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
The most widely documented synthesis involves a ring-opening reaction between dimethylamine propyl methacrylamide and 1,3-propane sultone in the presence of a catalyst. This method prioritizes safety and efficiency by utilizing low-toxicity solvents such as alcohols (e.g., methanol, ethanol) or ketones (e.g., acetone).
General Reaction Scheme:
Materials and Reagents
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Dimethylamine propyl methacrylamide : Serves as the tertiary amine nucleophile.
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1,3-Propane sultone : Electrophilic reagent providing the sulfonate group.
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Solvent : Alcohols (methanol, ethanol) or ketones (acetone).
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Catalyst : Unspecified in patents, but likely a base (e.g., triethylamine) or phase-transfer catalyst to accelerate sultone ring opening.
Procedure
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Mixing : Combine dimethylamine propyl methacrylamide with the solvent (alcohol/ketone) under inert atmosphere.
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Addition : Introduce 1,3-propane sultone and catalyst gradually to control exothermicity.
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Reaction : Stir at 25–60°C for 4–12 hours, monitoring completion via TLC or NMR.
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Workup : Remove solvent under reduced pressure; purify via recrystallization or column chromatography.
Solvent and Catalyst Impact
| Parameter | Alcohol/Ketone Solvents | Diethyl Ether (Comparative) |
|---|---|---|
| Toxicity | Low | High |
| Recyclability | High (distillation recovery) | Low |
| Reaction Rate | Fast (4–12 hours) | Slow (>24 hours) |
| Yield | 85–92% | 70–75% |
The use of alcohol/ketone solvents enhances reaction efficiency and safety, reducing environmental hazards.
Process Optimization
Temperature and Time
Elevating temperature to 50–60°C reduces reaction time to 4–6 hours without compromising yield. Prolonged heating (>12 hours) risks side reactions, such as polymerization of the methacrylamide group.
Catalyst Screening
While the exact catalyst remains undisclosed in patents, experimental data suggest:
Solvent Selection
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
|---|---|---|---|
| Methanol | 64.7 | 32.7 | 88 |
| Ethanol | 78.4 | 24.3 | 85 |
| Acetone | 56.1 | 20.7 | 90 |
Polar aprotic solvents like acetone balance reactivity and solubility, achieving optimal yields.
Product Characterization
Post-synthesis analysis ensures purity and structural fidelity:
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NMR Spectroscopy :
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Mass Spectrometry : Exact mass = 292.1457 g/mol (C₁₂H₂₄N₂O₄S).
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Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
Industrial-Scale Considerations
Scalability Challenges
Scientific Research Applications
Chemistry: SPP is used as a surfactant and emulsifier in various chemical processes[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds in aqueous solutions[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....
Biology: In biological research, SPP is used as a reagent in cell culture media to enhance cell growth and proliferation[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It is also used in the study of membrane dynamics and protein interactions.
Medicine: dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It can be used to encapsulate and deliver drugs to specific target sites in the body.
Industry: SPP is used in the cosmetics industry as an ingredient in personal care products such as shampoos, conditioners, and skin care formulations[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It helps in improving product texture and stability.
Mechanism of Action
The compound exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It forms micelles and liposomes that can encapsulate drugs or other active ingredients, facilitating their delivery to target sites[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... The molecular targets and pathways involved include cell membranes and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Zwitterionic Compounds
Key Observations :
- Substituent Position: The target compound’s methacryloylamino group is attached to a propyl chain, whereas SBMA (3637-26-1) has a shorter ethyl chain with an ester linkage .
- Anionic Group : CBMA-C1 replaces the sulfonate with a carboxylate, reducing polarity .
- Alkyl Chain Length: ASB-14 and the hexadecanoylamino derivative (52562-29-5) have long alkyl chains (C14 and C16), enhancing hydrophobicity for detergent applications .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Thermal Stability : The target compound decomposes at 190°C, making it suitable for high-temperature polymer synthesis, whereas SBMA’s lower melting point (150–155°C) limits high-temperature applications .
- Hydrophobicity : ASB-14’s LogP of 6.13 reflects its detergent efficacy in membrane protein solubilization, contrasting with the target compound’s hydrophilic nature (LogP = 0.1) .
Research Findings and Industrial Relevance
- Antifouling Performance : SBMA-based coatings reduce bacterial adhesion by >90%, outperforming carboxylate-based CBMA-C1 in marine environments .
- Protein Compatibility : ASB-14 preserves protein activity at 100 mM concentrations, unlike shorter-chain analogs .
- Environmental Impact : Unlike perfluorinated sulfonates (e.g., ENCS, CAS 160336-10-7), the target compound lacks persistent fluorinated chains, reducing ecological risks .
Biological Activity
3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate, commonly referred to as DMPAPS, is a quaternary ammonium compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 5205-95-8
- Molecular Formula : C₁₂H₂₄N₂O₄S
- Molecular Weight : 292.39 g/mol
Biological Activity
DMPAPS exhibits a range of biological activities primarily due to its zwitterionic nature, which enhances its solubility in aqueous environments and facilitates interactions with biomolecules.
The biological activity of DMPAPS can be attributed to several mechanisms:
- Electrostatic Interactions : The zwitterionic structure allows DMPAPS to interact with negatively charged biomolecules, such as proteins and nucleic acids, through electrostatic forces.
- Surfactant Properties : As an ionic surfactant, it can alter membrane permeability, which is beneficial for drug delivery systems.
- Biocompatibility : Its structural characteristics contribute to low toxicity and high biocompatibility, making it suitable for use in biomedical applications.
Applications in Research and Industry
DMPAPS has been explored for various applications due to its unique properties:
- Drug Delivery Systems : DMPAPS can encapsulate therapeutic agents and facilitate their release at target sites within the body.
- Antifungal Agents : Research indicates that compounds structurally related to DMPAPS demonstrate antifungal properties, suggesting potential use in treating fungal infections.
- Cosmetic Formulations : It is employed in personal care products for its ability to enhance texture and stability .
Case Studies
Several studies have highlighted the efficacy of DMPAPS in different applications:
- Study on Antifungal Activity : A comparative study evaluated the antifungal properties of DMPAPS against various fungal strains. Results indicated a significant reduction in fungal growth when treated with DMPAPS compared to control groups.
- Drug Delivery Efficiency : In vitro studies demonstrated that DMPAPS could effectively deliver anticancer drugs to targeted cells, improving therapeutic outcomes without increasing toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antifungal | Significant inhibition of fungal growth | |
| Drug Delivery | Enhanced delivery efficiency for anticancer drugs | |
| Surfactant Properties | Improved membrane permeability |
Table 2: Synthesis Methods
| Method | Description | Conditions |
|---|---|---|
| Reaction with Dimethyl Sulfate | Synthesis via reaction with 3-(2-methylprop-2-enoylamino)propylamine | 60-80°C, aqueous medium |
| Polymerization | Formation of polysulfobetaine polymers | Controlled temperature |
Q & A
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
The compound exhibits a water solubility of 500 g/L at standard conditions, requiring storage below +30°C to maintain stability. Key safety considerations include the use of N95 masks, gloves, and eye protection (GHS07 hazard classification) due to risks of skin irritation (H312) and acute toxicity (H302). Handling protocols should prioritize inert atmospheres for hygroscopic or reactive intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the zwitterionic structure and amide/ammonium functional groups. Infrared (IR) spectroscopy can validate the sulfonate group (S-O stretching ~1050 cm⁻¹). For purity, reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is recommended, as outlined in similar sulfonate analyses . Mass spectrometry (ESI-MS) should confirm molecular weight (expected m/z ~279.35 for the parent ion) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, pH, molar ratios). For example, a Central Composite Design (CCD) can identify optimal conditions for the Michael addition step between dimethylaminopropylamine and methylprop-2-enoate. Response Surface Methodology (RSM) helps model interactions between variables (e.g., yield vs. reaction time), reducing trial iterations by ~40% compared to one-factor-at-a-time approaches . Computational reaction path searches (e.g., quantum mechanical calculations) can pre-screen conditions to guide experimental validation .
Q. How can contradictions in solubility or stability data across studies be resolved methodologically?
Discrepancies often arise from impurities, solvent polarity, or measurement techniques. To resolve this:
- Conduct systematic replication under controlled conditions (e.g., USP-grade solvents, inert atmosphere).
- Perform meta-analysis of published data using multivariate regression to isolate variables (e.g., ionic strength, temperature).
- Validate solubility via gravimetric analysis (saturated solution filtration) and cross-check with computational COSMO-RS models to predict solvent interactions .
Q. What computational strategies are effective for modeling the compound’s interfacial behavior in colloidal systems?
Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can predict self-assembly kinetics in aqueous solutions. Focus on the sulfonate group’s charge distribution and its interaction with counterions (e.g., Na⁺). Pair simulations with Small-Angle Neutron Scattering (SANS) experiments to validate micelle formation thresholds. For surface tension studies, apply density functional theory (DFT) to model air-water interface adsorption .
Q. How can interdisciplinary approaches enhance its application in environmental or materials science?
- Membrane Technology : Test its zwitterionic properties in antifouling coatings using quartz crystal microbalance (QCM-D) to monitor biofilm resistance. Compare with poly(sulfobetaine methacrylate) benchmarks .
- Environmental Chemistry : Investigate photodegradation pathways via LC-MS/MS after UV irradiation (λ = 254 nm). Use radical scavengers (e.g., tert-butanol) to identify reactive oxygen species (ROS) involvement .
Methodological Notes
- Safety and Compliance : Adhere to GHS protocols for waste disposal, particularly for sulfonate-containing byproducts. Monitor residual solvents (e.g., triethylamine) via GC-MS as per USP guidelines .
- Data Validation : Cross-reference experimental results with open-access databases (e.g., PubChem, Reaxys) to ensure consistency. Avoid reliance on non-peer-reviewed sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
